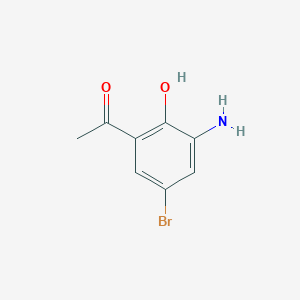

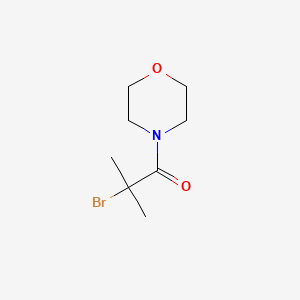

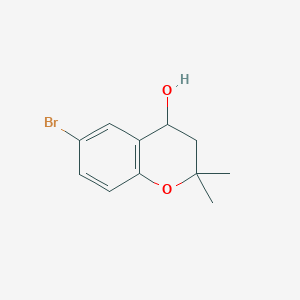

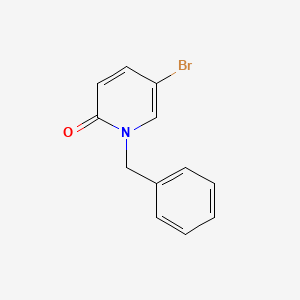

2-Bromo-2-methyl-1-morpholinopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-2-methyl-1-morpholinopropan-1-one is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. Morpholine derivatives are known for their role in the synthesis of various heterocyclic compounds, which are often found in bioactive molecules.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, cyclization, and annulation reactions. For instance, bromoethylsulfonium salt has been used to generate six- and seven-membered rings, including morpholines, through a process that involves the formation of a vinyl sulfonium salt followed by annulation . Another synthesis approach involves the reaction of bromophenol derivatives with cyclopropyl moieties, leading to ring-opening reactions and the formation of various esters, alcohols, and acids . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial, demonstrates the use of bromination and cyclization as key steps .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined and showed that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating a lack of full conjugation between the double bonds .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including reactions with nucleophilic reagents. For example, reactions of 2-bromo-1-aryl-3,4,4-trichlorobut-3-en-1-ones with morpholine can lead to prototropic allylic rearrangement, producing a mixture of E and Z isomers . The reactivity of morpholine enamines with other reagents, such as p-bromophenyl vinyl sulphone, has also been studied, resulting in the formation of enamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, thermal stability, and water absorbability, are important for their practical applications. N-butyl-N-methyl morpholine bromide, an intermediate of ionic liquid, was synthesized and characterized to have high water absorbability, good solubility in polar solvents, and thermal decomposition at about 240°C . These properties are crucial for the use of morpholine derivatives in various industrial and pharmaceutical applications.

Scientific Research Applications

Synthesis of Halogenated Compounds

- Field : Organic Chemistry

- Application : “2-Bromo-2-methyl-1-morpholinopropan-1-one” is used in the synthesis of halogenated compounds, specifically 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Method : The exact method of application or experimental procedures are not detailed in the source .

- Results : The outcomes of the synthesis are the aforementioned halogenated compounds .

Evaluation of Halogen Chain-End Functionality

- Field : Polymer Chemistry

- Application : This compound is used in the evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers .

- Method : The method involves the use of MALDI-TOF spectroscopy .

- Results : The results of the evaluation are not detailed in the source .

General Use in Research

- Field : Various

- Application : “2-Bromo-2-methyl-1-morpholinopropan-1-one” is a chemical compound that is used in various research applications .

- Method : The exact method of application or experimental procedures are not detailed in the source .

- Results : The outcomes of the research are not detailed in the source .

General Use in Research

- Field : Various

- Application : “2-Bromo-2-methyl-1-morpholinopropan-1-one” is a chemical compound that is used in various research applications .

- Method : The exact method of application or experimental procedures are not detailed in the source .

- Results : The outcomes of the research are not detailed in the source .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name |

2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNTXYFLZHGRQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCOCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548903 |

Source

|

| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-methyl-1-morpholinopropan-1-one | |

CAS RN |

13887-51-9 |

Source

|

| Record name | 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)